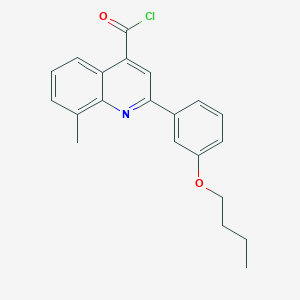

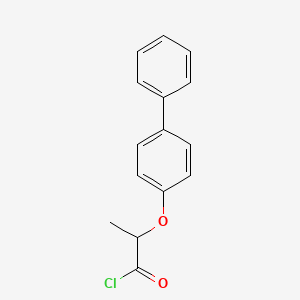

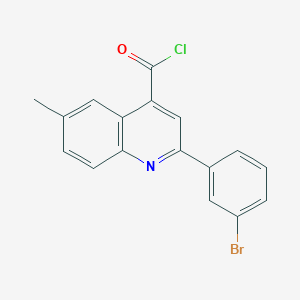

![molecular formula C11H14N2S B1372908 5-(tert-Butyl)benzo[d]thiazol-2-amine CAS No. 1303968-50-4](/img/structure/B1372908.png)

5-(tert-Butyl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(tert-Butyl)benzo[d]thiazol-2-amine, also known as 5-t-Butylbenzothiazol-2-amine, is a heterocyclic aromatic compound that is used in a wide range of scientific research applications. It is a versatile organic compound that has been studied for its potential uses in drug discovery, biomedical research, and chemical synthesis. The compound has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments are also important considerations.

科学的研究の応用

Crystallography and Material Science

The compound has been studied for its crystal structure, which is crucial in understanding its material properties . The detailed crystallographic analysis provides insights into the molecular arrangement, which can influence the compound’s reactivity and interaction with other substances. This information is vital for designing materials with specific properties, such as enhanced durability or conductivity.

Pharmaceutical Applications

Thiazole derivatives, including “5-(tert-Butyl)benzo[d]thiazol-2-amine”, have shown a range of pharmaceutical activities. They are known for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . This makes them valuable candidates for drug development and therapeutic interventions.

Industrial Applications

In the industrial sector, thiazole derivatives are utilized as vulcanization accelerators in rubber manufacturing . Their ability to improve the mechanical properties of rubber makes them essential in producing various rubber products.

Optical Brighteners

Some thiazole compounds serve as optical brighteners. They are used to enhance the brightness of materials and are particularly useful in the textile industry for producing vivid and long-lasting colors .

Antitumor Research

“5-(tert-Butyl)benzo[d]thiazol-2-amine” has been extensively studied for its antitumor properties. It exhibits significant activity against various cancer cell lines, making it a potential candidate for cancer treatment.

Antiviral and Antimicrobial Research

Photoluminescence and Sensitizers

Thiazole derivatives are investigated for their photoluminescent properties, which are important in the development of sensors, dyes, and pigments. Their ability to emit light upon excitation has applications in creating visual displays and in medical diagnostics .

作用機序

Target of Action

The primary targets of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives have been found to interact with various targets leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(tert-Butyl)benzo[d]thiazol-2-amine The solubility properties of thiazoles suggest that they may be influenced by the chemical environment .

特性

IUPAC Name |

5-tert-butyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSGSWDTMNDZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269378 |

Source

|

| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1303968-50-4 |

Source

|

| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

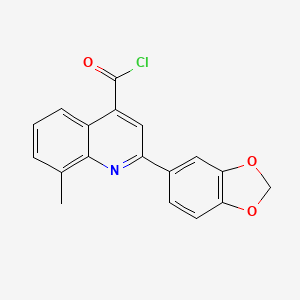

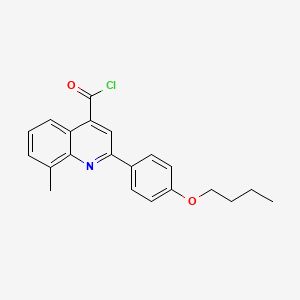

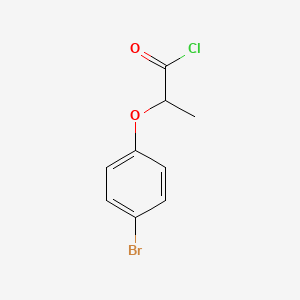

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)